molecular formula C16H22N4O3 B4078629 ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate

Cat. No. B4078629
M. Wt: 318.37 g/mol
InChI Key: ZVLRUPSVQWYFMB-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . It also contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a pyrimidine ring, and a carbonyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperazine and pyrimidine rings are known to participate in a variety of chemical reactions. Piperazine can act as a bidentate ligand in coordination chemistry, and pyrimidine can undergo reactions like halogenation, nitration, or sulfonation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure and the presence of functional groups. For example, the presence of a carbonyl group could influence its reactivity, and the presence of a piperazine ring could influence its solubility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the drug interacts with the body to produce its effects. Without more specific information about this compound, it’s difficult to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored. Without more specific information about this compound, it’s difficult to provide details about its safety and hazards .

Future Directions

The future directions for research on a compound like this could include studying its potential uses, investigating its mechanism of action, or developing new synthesis methods .

properties

IUPAC Name

ethyl 4-(2-cyclopropyl-4-methylpyrimidine-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-23-16(22)20-8-6-19(7-9-20)15(21)13-10-17-14(12-4-5-12)18-11(13)2/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLRUPSVQWYFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C(N=C2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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